molecular formula C11H7BrFNO2 B7959803 Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate

Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B7959803
M. Wt: 284.08 g/mol
InChI Key: JZGXIKYYCWNUGG-XBXARRHUSA-N
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Description

Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes bromine, fluorine, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 4-bromo-2-fluorobenzoate
  • (2-Bromo-4-fluorophenyl)(methyl)sulfane

Uniqueness

The presence of both bromine and fluorine atoms, along with the cyano group, allows for a wide range of chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .

Properties

IUPAC Name

methyl (E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXIKYYCWNUGG-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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